7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an allylsulfanyl group, two methyl groups, and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via nucleophilic substitution reactions using allyl halides and thiol derivatives.
Functionalization with Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the allylsulfanyl group or to reduce other functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Allyl halides, thiol derivatives, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-allylated products, reduced functional groups
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines
Scientific Research Applications
7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Uniqueness
7-Allylsulfanyl-2,5-dimethyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allylsulfanyl group enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
877646-76-9 |
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Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H17N3S/c1-4-10-21-15-11-12(2)18-17-16(13(3)19-20(15)17)14-8-6-5-7-9-14/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
KYOHXCBOWMCKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC=C)C)C3=CC=CC=C3 |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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